molecular formula C8H6F2O2 B12328282 2-Fluoro-2-(2-fluorophenyl)acetic acid

2-Fluoro-2-(2-fluorophenyl)acetic acid

Cat. No.: B12328282
M. Wt: 172.13 g/mol
InChI Key: YXKCMBBVFIKJEG-UHFFFAOYSA-N
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Description

2-Fluoro-2-(2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H6F2O2 It is a derivative of acetic acid where two fluorine atoms are substituted at the 2-position of the phenyl ring and the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-fluorophenyl)acetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method includes the use of nucleophilic fluorination agents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorobenzene derivatives. The process includes halogenation, followed by carboxylation and subsequent purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-(2-fluorophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-2-(2-fluorophenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. This can lead to changes in metabolic pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-(2-fluorophenyl)acetic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

2-fluoro-2-(2-fluorophenyl)acetic acid

InChI

InChI=1S/C8H6F2O2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,(H,11,12)

InChI Key

YXKCMBBVFIKJEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)F)F

Origin of Product

United States

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